1,2-Dibromoethane-1-sulfonyl fluoride

Übersicht

Beschreibung

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) is a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), a new and robust connective hub for the Sulfur (VI) fluoride exchange (SuFEx) click reaction . BESF offers similar routes as ethenesulfonyl fluoride (ESF) but with additional reactivity due to the embedded bromo group .

Synthesis Analysis

The in situ generation of BESF from DESF opens up several new reaction profiles . This includes application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams in good to excellent yields .Molecular Structure Analysis

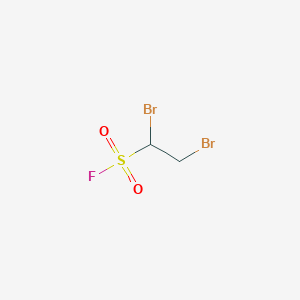

The molecular structure of this compound is represented by the empirical formula C2H3Br2FO2S . It has a molecular weight of 269.92 .Chemical Reactions Analysis

The resulting molecules from the reaction of DESF possess sulfonyl fluoride handles, which further undergo facile and selective SuFEx reactions with a selection of aryl silyl ethers to generate stable and useful sulfonate connections .Physical And Chemical Properties Analysis

This compound is a liquid . It is suitable for click chemistry and halogenation reactions .Wissenschaftliche Forschungsanwendungen

Application in SuFEx Click Chemistry

1,2-Dibromoethane-1-sulfonyl fluoride (DESF) serves as a precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), a robust SuFEx connector. BESF, generated in situ from DESF, enables the synthesis of diverse modules with sulfonyl fluoride handles, including isoxazole-5-sulfonyl fluorides, 1H-1,2,3-triazole-4-sulfonyl fluorides, and β-sultams. These modules facilitate selective SuFEx reactions with aryl silyl ethers, leading to stable sulfonate connections (Smedley et al., 2018).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

A novel electrochemical approach for preparing sulfonyl fluorides uses thiols or disulfides with potassium fluoride. This method is mild and environmentally friendly, displaying broad substrate scope and providing an efficient way to access sulfonyl fluorides, essential for sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

Enhancing Biological Activity

Introducing sulfonyl fluoride groups into bioactive molecules often enhances biological activity. For instance, a radical fluorosulfonylation of alkenes/intramolecular arylation cascade is used for constructing chromanes with attached sulfonyl fluoride groups. This development allows for varying the distance between the chromane core and the sulfonyl fluoride group, exploring their potential in chemical biology and drug development (Zhang et al., 2022).

Fluorosulfonylation Reagent for Isoxazoles

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) functions as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. Its application in regioselective synthesis of 5-sulfonylfluoro isoxazoles provides a general and direct route to functionalized isoxazoles, which are important in medicinal chemistry (Leng & Qin, 2018).

Synthesis of Aliphatic Sulfonyl Fluorides

A method for synthesizing aliphatic sulfonyl fluorides involves visible-light-mediated decarboxylative fluorosulfonylethylation. This process is applicable to various alkyl carboxylic acids and suitable for modifying natural products, amino acids, peptides, and drugs. It opens avenues for constructing diverse sulfonyl fluoride compound libraries relevant in chemical biology and pharmacology (Xu et al., 2019).

Radical 1-Fluorosulfonyl-2-alkynylation of Unactivated Alkenes

The development of β-alkynyl-fluorosulfonylalkanes through radical 1,2-difunctionalization of unactivated alkenes provides access to these compounds. This process, involving alkynyl sulfonyl fluorides as bifunctional radical trapping reagents, broadens the range of sulfonyl fluorides available for use in chemical biology and drug discovery (Frye et al., 2021).

Lithium Sulfonates for Electrolytes

An efficient method for preparing polyfluoroalkanesulfonyl fluorides, potentially applicable as electrolytes for lithium batteries, involves synthesizing polyfluoroalkyl trimethyl silanes as intermediates. This process allows for the transformation of these intermediates into sulfonyl fluorides and subsequently into lithium sulfonates, highlighting their potential in energy storage applications (Toulgoat et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 1,2-Dibromoethane-1-sulfonyl fluoride (DESF) is the Sulfur (VI) Fluoride Exchange (SuFEx) click reaction . This reaction is a robust and versatile method for creating new chemical bonds, and DESF serves as a key connector or “hub” in this process .

Mode of Action

DESF acts as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF), another robust SuFEx connector . The in situ generation of BESF from DESF opens up several new reaction profiles . These new modules comprise a pendant sulfonyl fluoride handle, which further undergoes facile and selective SuFEx reactions with a selection of aryl silyl ethers to generate stable and useful sulfonate connections .

Biochemical Pathways

The SuFEx click reaction facilitated by DESF leads to the synthesis of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides, and 4-bromo-β-sultams . These compounds can serve as building blocks in various biochemical pathways, potentially leading to a wide range of downstream effects.

Result of Action

The result of DESF’s action is the creation of new chemical bonds via the SuFEx click reaction . This leads to the synthesis of a variety of new compounds, which can serve as building blocks in various biochemical pathways . The molecular and cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action of DESF is influenced by various environmental factors. For instance, the presence of triethylamine is necessary for the in situ generation of BESF from DESF . Additionally, the reaction conditions, such as temperature and solvent, can also affect the efficiency and selectivity of the SuFEx reactions facilitated by DESF

Safety and Hazards

1,2-Dibromoethane-1-sulfonyl fluoride is considered hazardous . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1,2-Dibromoethane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the context of SuFEx click chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of sulfonyl fluoride handles that can undergo further SuFEx reactions . The embedded bromo group in this compound enhances its reactivity, allowing it to form diverse and unprecedented sulfonyl fluorides in good-to-excellent yields . These interactions are crucial for conjugation strategies in chemical biology and organic synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by participating in cell signaling pathways and altering gene expression. The presence of this compound in cellular environments can lead to changes in cellular metabolism, impacting the overall cellular function

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The embedded bromo group in this compound enhances its reactivity, allowing it to form stable and reactive intermediates that participate in SuFEx click reactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability and resistance to degradation, making it a reliable reagent for long-term studies . The long-term effects of this compound on cellular function need to be carefully monitored, as prolonged exposure may lead to unforeseen changes in cellular processes . Understanding these temporal effects is crucial for optimizing the use of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can facilitate specific biochemical reactions without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, impacting the overall health and function of the animal models . Identifying the threshold effects and optimizing the dosage is essential for safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . This compound can influence metabolic flux and alter metabolite levels, impacting the overall metabolic processes within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are critical for the compound’s effectiveness in biochemical reactions and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within cells . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic development.

Eigenschaften

IUPAC Name |

1,2-dibromoethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJDNCLEFCJVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)(=O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033398.png)

![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033401.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033402.png)

![4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3033403.png)

![4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B3033406.png)

![4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B3033407.png)

![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033409.png)

![4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B3033410.png)

![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3033412.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)

![4-Chloro-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033415.png)

![2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033416.png)

![(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid](/img/structure/B3033419.png)

![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)